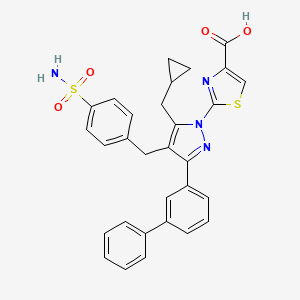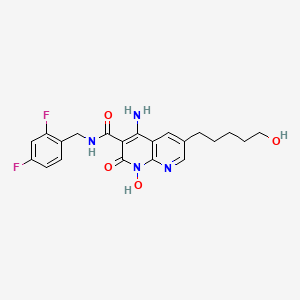
HIV-1 integrase inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 integrase inhibitor 3 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme, which is crucial for the replication of the human immunodeficiency virus (HIV). This enzyme facilitates the integration of viral DNA into the host genome, a critical step in the viral life cycle. By inhibiting this enzyme, this compound helps to prevent the replication and spread of the virus within the host.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitors often involves the incorporation of specific chemical scaffolds that interact effectively with the integrase enzyme. One common approach is the use of diketo acid moieties, which have been shown to be effective in inhibiting the strand transfer activity of the integrase enzyme . The synthetic routes typically involve multiple steps, including the formation of key intermediates and their subsequent functionalization to achieve the desired inhibitor structure.
Industrial Production Methods: Industrial production of HIV-1 integrase inhibitors involves scaling up the synthetic routes developed in the laboratory. This often requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-throughput screening and process optimization are employed to identify the most efficient production methods .
Chemical Reactions Analysis
Types of Reactions: HIV-1 integrase inhibitors undergo various chemical reactions during their synthesis and functionalization. These reactions include:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to specific sites.
Substitution: Replacement of one functional group with another to enhance activity or stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products: The major products formed from these reactions are the final integrase inhibitors, which are then purified and characterized to confirm their structure and activity.
Scientific Research Applications
HIV-1 integrase inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of integrase in the HIV life cycle and to investigate the interactions between the virus and host cells.
Medicine: Integral part of antiretroviral therapy for the treatment of HIV infection. It helps to reduce viral load and improve the immune function of patients.
Industry: Used in the development of new antiretroviral drugs and in the optimization of existing therapies.
Mechanism of Action
HIV-1 integrase inhibitor 3 exerts its effects by binding to the active site of the integrase enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome. This inhibition prevents the formation of a stable provirus, which is essential for the replication of HIV. The molecular targets of this inhibitor include specific residues within the integrase enzyme that are critical for its catalytic activity .
Comparison with Similar Compounds
HIV-1 integrase inhibitor 3 can be compared with other integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetic properties, and resistance profiles . For example:
Raltegravir: The first integrase inhibitor approved for clinical use, known for its rapid action but requires twice-daily dosing.
Elvitegravir: Requires boosting with cobicistat to enhance its pharmacokinetic profile.
Dolutegravir: Known for its high barrier to resistance and once-daily dosing.
Bictegravir: Co-formulated with other antiretroviral agents for a single-tablet regimen.
Cabotegravir: Available as a long-acting injectable formulation, providing an alternative to daily oral therapy.
This compound is unique in its specific chemical scaffold and its potential for further optimization to enhance its antiviral activity and resistance profile.
Properties
Molecular Formula |
C21H22F2N4O4 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(5-hydroxypentyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H22F2N4O4/c22-14-6-5-13(16(23)9-14)11-26-20(29)17-18(24)15-8-12(4-2-1-3-7-28)10-25-19(15)27(31)21(17)30/h5-6,8-10,28,31H,1-4,7,11,24H2,(H,26,29) |
InChI Key |
KDSNFIUIIYYHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(N=CC(=C3)CCCCCO)N(C2=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



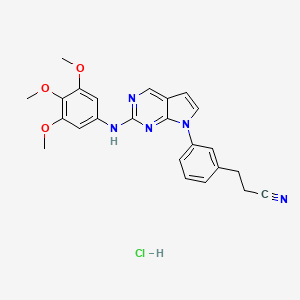
![4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B10800806.png)
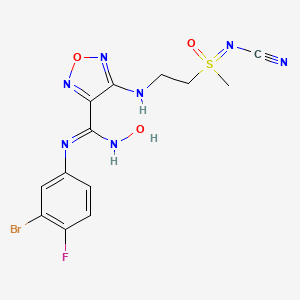
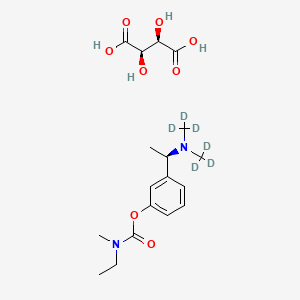
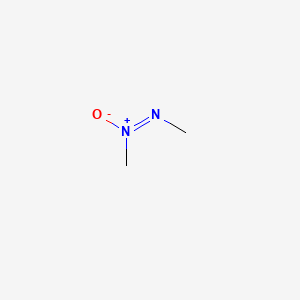
![N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B10800830.png)
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B10800846.png)
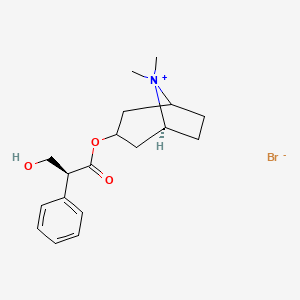

![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)
![5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid](/img/structure/B10800864.png)
